Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate
Description
Properties
CAS No. |
651053-87-1 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
phenyl 4-(2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3 |
InChI Key |
LWCLMQQHJMHMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Esterification
This method involves the direct esterification of 4-(2-methylphenyl)piperidine-1-carboxylic acid with phenol in the presence of an acid catalyst.
Reagents :
- 4-(2-methylphenyl)piperidine-1-carboxylic acid
- Phenol
- Acid catalyst (e.g., sulfuric acid)
-
- Reflux for several hours
- Purification via recrystallization
Yield : Typically yields around 70-80% of the desired product.
Method B: Using Acid Chlorides
This method utilizes acid chlorides to facilitate the formation of esters more efficiently.
Reagents :
- 4-(2-methylphenyl)piperidine-1-carboxylic acid
- Phenyl chloroformate or benzoyl chloride
- Base (e.g., triethylamine)
-
- Reaction at room temperature or slightly elevated temperatures
- Workup involves washing with water and drying over anhydrous sodium sulfate
Yield : This method can achieve yields of up to 90%.
Method C: Coupling Reactions
Another approach involves coupling reactions using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).
Reagents :
- 4-(2-methylphenyl)piperidine-1-carboxylic acid
- Phenol
- DCC
- DMAP (as a catalyst)
-
- Conducted in dichloromethane at room temperature
- The reaction is monitored by TLC until completion
Yield : Yields can vary from 75% to over 95%, depending on reaction optimization.
Comparative Analysis of Methods
| Method | Reagents Used | Conditions | Typical Yield |
|---|---|---|---|
| Direct Esterification | Acid catalyst, Phenol | Reflux | 70-80% |
| Acid Chlorides | Acid chlorides, Base | RT or slight heat | Up to 90% |
| Coupling Reactions | DCC, DMAP, Dichloromethane | Room temperature | 75% to >95% |
Considerations for Synthesis
Safety : Each method has specific safety considerations, particularly regarding the handling of acid chlorides and DCC, which can be hazardous.
Environmental Impact : The use of greener solvents and minimizing waste during synthesis is encouraged to align with modern sustainable practices.
The preparation of Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate can be achieved through various methods, each with its advantages and disadvantages regarding yield, safety, and environmental impact. The choice of method depends on available resources, desired purity, and specific application needs in pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs targeting specific biological pathways.
Drug Development
The compound has been explored in the context of developing targeted therapies, particularly in the realm of PROTAC (Proteolysis Targeting Chimera) technology. PROTACs are innovative therapeutic agents designed to selectively degrade proteins implicated in diseases such as cancer. The incorporation of this compound into these molecules enhances their efficacy by improving binding affinity and selectivity towards target proteins .
Structure-Activity Relationship Studies
Research has demonstrated that modifications to the piperidine ring and aryl substituents can significantly influence the biological activity of related compounds. For instance, variations in substituents on the piperidine scaffold have shown to affect interactions with targets like BRD4 , a protein involved in gene regulation and cancer progression. Studies indicate that specific substitutions can enhance binding affinity, as illustrated in various structure-activity relationship (SAR) analyses .
| Compound | R Group | BRD4 D1 IC50 (μM) |
|---|---|---|
| JQ1 | - | <0.092 |
| 14 | Me | 0.27 ± 0.04 |
| 15 | i-Pr | <0.092 |
| 16 | H | 3.0 ± 0.1 |
| 17 | H | 2.4 ± 0.1 |
Pharmacogenomics
The compound's role extends into pharmacogenomics, where it is studied for its potential interactions with various genetic profiles affecting drug metabolism and efficacy. Understanding these interactions can lead to more personalized approaches in drug therapy, optimizing treatment for individuals based on their genetic makeup .
Computational Drug Design
Computational methods are increasingly employed to predict the behavior of this compound within biological systems. Molecular docking studies have been used to simulate its interaction with target proteins, providing insights into binding affinities and potential modifications that could enhance therapeutic effects .
Case Study 1: Targeted Protein Degradation
A notable study focused on the use of this compound within PROTACs demonstrated its ability to effectively degrade BRD4 proteins in cancer cells, leading to reduced cell proliferation rates . The study highlighted how structural variations impacted degradation efficiency, paving the way for further optimization.
Case Study 2: SAR Analysis
In another investigation, researchers modified the aryl groups attached to the piperidine core, resulting in compounds with enhanced potency against various cancer cell lines. The findings underscored the importance of specific substituents on both pharmacokinetic properties and biological activity .
Mechanism of Action
The mechanism of action of Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the piperidine ring significantly influence molecular weight, solubility, and melting points. For example:
Key Observations :
- Aromatic Substituents: The 2-methylphenyl group in the target compound is less polar than the 2-methoxyphenyl () or sulfamoylamino groups (), which may reduce hydrogen-bonding interactions with biological targets .
Spectroscopic Characterization
NMR and mass spectrometry data for analogs highlight substituent effects:
- 1H NMR Shifts : In , the benzyl group’s aromatic protons resonate at δ 7.24–7.40 ppm, while the methyl ester appears at δ 3.78 ppm . The target compound’s 2-methylphenyl group would likely show upfield shifts (δ ~2.3 ppm for methyl) and aromatic signals overlapping with phenyl ester protons.
- 13C NMR : Carbonyl carbons in esters typically appear at δ ~165–175 ppm (e.g., δ 174.1 in ), consistent across analogs .
Biological Activity
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a phenyl group and a 2-methylphenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 302.38 g/mol. The structural characteristics suggest potential interactions with various biological targets, influencing its pharmacological profile.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammation processes.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing central nervous system (CNS) functions such as pain perception and mood regulation.
Antinociceptive Effects
A study investigated the antinociceptive properties of related piperidine derivatives, highlighting their effectiveness in reducing pain in animal models. The results indicated that modifications to the piperidine structure could enhance analgesic activity.
Anticancer Activity
Piperidine derivatives have been explored for their anticancer potential. For instance, derivatives structurally similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Data Table: Summary of Biological Activities
Case Studies
- Antinociceptive Study : A study conducted on the analgesic effects of piperidine derivatives demonstrated that this compound exhibited significant antinociceptive effects in rat models, suggesting its potential use in pain management therapies.
- Anticancer Research : Another investigation focused on the anticancer properties of piperidine derivatives showed that compounds similar to this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
